molecular formula C10H7F3O B1354380 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol CAS No. 173546-21-9

3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

Cat. No.: B1354380
CAS No.: 173546-21-9
M. Wt: 200.16 g/mol
InChI Key: VEEPNQSOSPXYDQ-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

Systematic Nomenclature and CAS Registry Information

The compound is systematically named 3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-ol under IUPAC guidelines. Its CAS Registry Number is 173546-21-9 . Alternative synonyms include 3-(4-TRIFLUOROMETHYL-PHENYL)-PROP-2-YN-1-OL and 2-Propyn-1-ol, 3-[4-(trifluoromethyl)phenyl]-. The structural backbone consists of a propargyl alcohol group (-C≡C-CH2OH) attached to a para-trifluoromethyl-substituted phenyl ring.

Molecular Formula and Weight Analysis

The molecular formula is C₁₀H₇F₃O , with a calculated molecular weight of 200.16 g/mol . Table 1 summarizes key molecular parameters:

Property Value Source
Molecular Formula C₁₀H₇F₃O
Exact Mass 200.0449 g/mol
Monoisotopic Mass 200.0449 g/mol

The trifluoromethyl group (-CF₃) contributes significantly to the compound’s polarity and lipophilicity, influencing its solubility and reactivity.

Crystallographic Data and Conformational Studies

While explicit crystallographic data for this compound remains unpublished, related propargyl alcohols exhibit planar geometry at the phenyl ring and linear alignment of the propargyl moiety. Conformational stability is likely enhanced by intramolecular hydrogen bonding between the hydroxyl group and the electron-withdrawing -CF₃ substituent. Comparative studies of analogs suggest that steric effects from the para-substituent minimize torsional strain.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃) : δ 7.54 (d, J = 8.0 Hz, 2H, aromatic), 7.51 (d, J = 8.0 Hz, 2H, aromatic), 4.51 (s, 2H, -CH₂OH), 2.16 (s, 1H, -OH).
  • ¹³C NMR (CDCl₃) : δ 131.9 (aromatic CH), 130.1 (q, J = 30.5 Hz, C-CF₃), 125.5 (q, J = 4.0 Hz, aromatic CH), 123.8 (q, J = 273 Hz, CF₃), 89.6 (C≡C), 84.3 (C≡C), 51.4 (CH₂OH).
  • ¹⁹F NMR (CDCl₃) : δ −62.9 (CF₃).
Infrared (IR) Spectroscopy

Key absorptions include:

  • 3256 cm⁻¹ (O-H stretch),
  • 2242 cm⁻¹ (C≡C stretch),
  • 1614 cm⁻¹ (aromatic C=C),
  • 1170 cm⁻¹ (C-F stretch).
UV-Vis Spectroscopy

In DMSO, the compound exhibits λₘₐₐ at 250–300 nm (π→π* transitions of the aromatic system) and a weak n→π* band near 350 nm attributed to the propargyl alcohol group.

Comparative Analysis of Trifluoromethyl-Substituted Propargyl Alcohol Isomers

Table 2 contrasts key properties of para- , meta- , and ortho -trifluoromethyl isomers:

Isomer CAS Number ¹H NMR δ (CH₂OH) C≡C Stretch (cm⁻¹) Melting Point
Para (this compound) 173546-21-9 4.51 ppm 2242 Not reported
Meta (3-(3-CF₃-phenyl)) 65126-85-4 4.50 ppm 2248 Oil
Ortho (3-(2-CF₃-phenyl)) 191155-81-4 4.48 ppm 2250 Oil

Key trends:

  • Electronic Effects : The para-substituent induces stronger electron-withdrawing effects, downfield-shifting aromatic protons compared to meta/ortho isomers.
  • Steric Hindrance : Ortho-substituted analogs show broader O-H IR peaks due to hindered hydrogen bonding.
  • Thermal Stability : Meta and ortho isomers exhibit lower thermal stability, likely due to reduced resonance stabilization.

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h3-6,14H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEPNQSOSPXYDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CCO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474079
Record name 3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173546-21-9
Record name 3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product through a nucleophilic addition mechanism.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Propargylic Substitution Under Photoredox Catalysis

This compound participates in enantioselective propargylic alkylation via photoredox catalysis. Key findings include:

Reaction Conditions

  • Catalysts : 5 mol% optically active thiolate-bridged diruthenium complex ([Ru]–1) and 1 mol% fac-[Ir(ppy)₃]

  • Additives : 10 mol% NH₄BF₄ and 1.2 equiv. BF₃·Et₂O

  • Solvent : 1,2-Dichloroethane (ClCH₂CH₂Cl)

  • Light Source : Visible light (λ = 450 nm)

  • Temperature : 25°C

Performance

  • Yield : Up to 73% with BF₃·Et₂O additive (vs. 42% without) .

  • Enantioselectivity : 48% ee achieved for alkylated products .

Mechanism
The reaction proceeds via single-electron transfer (SET) from the photocatalyst to generate alkyl radicals, which undergo propargylic substitution. The diruthenium catalyst controls stereoselectivity, while BF₃·Et₂O enhances both yield and selectivity by stabilizing intermediates .

Synthetic Utility and Stability

Synthesis

  • Route : Pd/Cu-catalyzed coupling of 3-(trifluoromethyl)benzaldehyde with propargyl alcohol .

  • Conditions : K₂CO₃ or NaOH base, 60–80°C .

  • Yield : >95% in optimized protocols .

Stability

  • Storage : Stable at 2–8°C in sealed containers .

  • Handling : Sensitive to hydrolysis; requires anhydrous conditions .

Scientific Research Applications

Scientific Research Applications

While specific applications of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol are not extensively detailed in the provided search results, the documents suggest its use in the synthesis of various complex molecules and its potential in trifluoromethylation reactions .

Trifluoromethylation Reactions

  • Deoxytrifluoromethylation: this compound can be used to synthesize trifluoromethyl compounds . These compounds are valuable in medicinal, agricultural, and material chemistry .
  • Building Block Synthesis: The compound can serve as a building block to generate trifluoromethyl drug-like molecules from alcohols in a single step .

Diels-Alder Reactions

  • Dienophile Reactivity: Compounds similar to this compound, such as 3-aryl-1-(trifluoromethyl)prop-2-yn-1-iminium ions, can be used as dienophiles in Diels-Alder reactions . These reactions are useful for creating complex polycyclic structures .
  • Cycloaddition Reactions: These compounds exhibit high reactivity in cycloaddition reactions, allowing for the synthesis of adducts that can be converted into trifluoromethyl ketones .

Synthesis of Isoquinolines

  • Building Blocks: 2-Propargylbenzaldehydes are suitable building blocks for synthesizing 3-benzyl isoquinolines .
  • Domino Imination/ Cyclization: This compound can be involved in domino imination/cyclization reactions to form isoquinolines .

Case Studies

The search results provide some examples of studies using this compound.

  • Catalytic Deoxytrifluoromethylation of Alcohols: A study utilized phenyl bromodifluoroacetate to convert alcohols into trifluoromethanes using copper catalysis . This method streamlines the synthesis of biologically active molecules, showing its potential in medicinal, agricultural, and materials chemistry .
  • Reactions of Propyne Iminium Salts: Research on N,N-dimethyl 3-phenyl-1-trifluoromethyl-propyne iminium triflate with electron-rich heteroaromatic ring systems .
  • Diels-Alder Reactions with Cyclopentadiene: A study on 3-substituted propyn-1-iminium salt with cyclopentadiene resulted in high conversion into a cycloaddition product . The product was then converted into norbornadienyl trifluoromethyl ketone .
  • Diels-Alder Reactions with Anthracene: 3-substituted propyn-1-iminium salts also react with anthracene, leading to a cycloaddition product in high yield . This product can be further processed to form a neutral polycycle .

Mechanism of Action

The mechanism by which 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can lead to modulation of enzymatic activity and alteration of cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Substituent Positions

3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol
  • Molecular Formula : C₁₀H₇F₃O (same as target compound).
  • Key Difference : The trifluoromethyl group is meta-substituted on the phenyl ring.
  • This compound is noted as a pharmaceutical impurity in cinacalcet hydrochloride synthesis .
3-(4-(8-(Triisopropylsilyl)oct-7-yn-1-yl)phenyl)prop-2-yn-1-ol (47)
  • Molecular Formula : C₂₅H₃₅F₃OSi.
  • Key Features : Incorporates a triisopropylsilyl-protected alkyne chain at the para position.
  • Application : Designed as a synthetic antitumor agent, highlighting how extended hydrophobic chains enhance biological activity .

Analogs with Functional Group Modifications

3-(3-Fluoro-4-(heptyloxy)phenyl)prop-2-yn-1-ol (31a)
  • Molecular Formula : C₁₆H₂₀F₄O₂.
  • Key Features : Replaces trifluoromethyl with heptyloxy and fluorine groups.
  • Impact : The electron-donating heptyloxy group reduces electrophilicity compared to the electron-withdrawing trifluoromethyl group, affecting reaction kinetics in nucleophilic substitutions .
3-(5-Decylfuran-2-yl)prop-2-yn-1-ol (35)
  • Molecular Formula : C₁₇H₂₆O₂.
  • Key Features : Substitutes the phenyl ring with a decyl-functionalized furan.
  • Application: Demonstrates the versatility of alkynols in accessing heterocyclic scaffolds for medicinal chemistry .
Key Observations:
  • Electronic Effects : The para-trifluoromethyl group in the target compound enhances electrophilicity, making it more reactive in cross-coupling reactions than analogs with electron-donating groups (e.g., heptyloxy) .
  • Synthetic Utility : The target compound’s moderate yield (61%) is comparable to derivatives like silyl ethers (73%), indicating robust adaptability in multi-step syntheses .
  • Biological Relevance : Structural modifications, such as elongated alkyl chains or heterocycles, shift applications from synthetic intermediates (target compound) to antitumor agents (e.g., compound 47) .

Biological Activity

3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol, a compound featuring a trifluoromethyl group, has garnered attention due to its potential biological activities. The trifluoromethyl moiety is known to enhance the pharmacological properties of organic compounds, influencing their interactions with biological targets. This article reviews the biological activities associated with this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the introduction of the trifluoromethyl group and subsequent functionalization. Various methods have been reported for synthesizing similar compounds, often employing reagents like phenyl bromodifluoroacetate to facilitate the trifluoromethylation process .

Anticancer Properties

Recent studies have demonstrated that compounds containing the trifluoromethyl group exhibit significant anticancer activity. For instance, related derivatives have shown moderate cytotoxicity against various cancer cell lines, including liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cells. The IC50 values for these compounds ranged from 60 μM to 86 μM .

Table 1: Cytotoxicity of Trifluoromethyl Compounds

CompoundCell LineIC50 (μM)
This compoundWRL-6886
Related Compound ACaco260.56
Related Compound BMCF-757.24

Anti-inflammatory Activity

Compounds similar to this compound have also exhibited anti-inflammatory properties. For example, certain derivatives demonstrated potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac .

Table 2: Inhibition of COX Enzymes

CompoundCOX EnzymeIC50 (μM)
This compoundCOX-15.40
Related Compound CCOX-20.01

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Studies suggest that the trifluoromethyl group enhances binding affinity to target proteins, potentially leading to altered enzyme activity and cellular signaling pathways . For instance, the presence of the trifluoromethyl group has been shown to increase potency in inhibiting serotonin uptake, which may contribute to its anticancer effects .

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluating the anticancer efficacy of various trifluoromethylated compounds found that those with similar structures to this compound exhibited significant cell growth inhibition in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest in cancer cell lines.

Case Study 2: Anti-inflammatory Response
In another investigation, derivatives of this compound were tested for their anti-inflammatory effects in vivo using animal models. Results indicated a marked reduction in inflammation markers and pain response compared to control groups treated with standard anti-inflammatory medications.

Q & A

Q. What are the standard synthetic protocols for 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol, and what reaction conditions are critical for optimizing yield?

The compound is commonly synthesized via Sonogashira coupling between 1-bromo-4-(trifluoromethyl)benzene and 2-propyn-1-ol. Key reagents include PdCl₂(PPh₃)₂ , CuI , and NEt₃ in a DMF/NEt₃ solvent system. Column chromatography (hexane/EtOAc gradient) is used for purification, yielding ~61% . Alternative routes involve substitution reactions with mesylate or tosylate derivatives of the alcohol, as seen in cinacalcet synthesis . Critical factors include catalyst loading, reaction temperature (typically room temperature to 60°C), and inert atmosphere to prevent alkyne oxidation.

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms alkyne (δ ~90–100 ppm for sp-hybridized carbons) and hydroxyl protons (broad peak at δ ~1–5 ppm).
  • X-ray Crystallography : SHELX software is widely used for structural determination, particularly for resolving trifluoromethyl group orientation and crystal packing .
  • Mass Spectrometry : High-resolution MS validates molecular weight (MW = 218.17 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Detects alkyne C≡C stretch (~2100 cm⁻¹) and O–H stretch (~3300 cm⁻¹) .

Q. How does the reactivity of the propargyl alcohol group influence downstream applications?

The terminal alkyne and hydroxyl group enable diverse transformations:

  • Silane Functionalization : Reaction with allyldiisopropylchlorosilane forms silyl-protected intermediates for cross-coupling reactions (73% yield) .
  • Substitution Reactions : Mesylation/tosylation of the hydroxyl group facilitates nucleophilic displacement, as demonstrated in pharmaceutical intermediates .
  • Oxidation : Controlled oxidation could yield ketones or carboxylic acids, though competing alkyne reactivity requires careful optimization.

Advanced Research Questions

Q. How is this compound utilized as an intermediate in drug discovery, and what challenges arise in scaling these reactions?

The compound is a key precursor in synthesizing urea derivatives (e.g., cannabinoid receptor modulators) and cinacalcet analogs . Challenges include:

  • Regioselectivity : Ensuring selective functionalization of the alkyne vs. hydroxyl group.
  • Purification : Removing trace metal catalysts (Pd, Cu) to meet pharmaceutical purity standards.
  • Scale-up : Transitioning from batch to flow chemistry may improve reproducibility and safety for high-energy intermediates.

Q. What mechanistic insights exist for substitution reactions involving this compound?

In cinacalcet synthesis, mesylation of the hydroxyl group generates a leaving group, enabling nucleophilic attack by amines. Computational studies (DFT) suggest SN2 mechanisms dominate due to steric hindrance from the trifluoromethyl group . Kinetic monitoring via in situ IR or HPLC helps identify intermediates and optimize reaction times.

Q. How do crystallographic studies address challenges posed by the trifluoromethyl group?

The trifluoromethyl group introduces disorder in crystal lattices due to its rotational freedom. SHELXL refinement strategies, including rigid-body constraints and anisotropic displacement parameters , improve model accuracy . High-resolution data (≤1.0 Å) are preferred to resolve electron density ambiguities.

Q. How can discrepancies in reported synthetic yields be resolved?

Variations in yield (e.g., 61% vs. lower literature values) often stem from:

  • Catalyst Purity : Freshly prepared Pd catalysts outperform aged samples.
  • Oxygen Sensitivity : Degradation of the alkyne under aerobic conditions reduces yield.
  • Workup Efficiency : Rapid quenching and chromatography minimize byproduct formation. Comparative studies using design of experiments (DoE) can identify critical parameters .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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